molecular formula C8H4BrF3N2 B1449444 3-Bromo-2-cyano-5-(trifluoromethyl)aniline CAS No. 1805022-84-7

3-Bromo-2-cyano-5-(trifluoromethyl)aniline

Cat. No. B1449444
M. Wt: 265.03 g/mol
InChI Key: NOAYFBUABIRUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-cyano-5-(trifluoromethyl)aniline, also known as BCTA, is an organic compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 63-64°C and a boiling point of 175-176°C. BCTA is used in the synthesis of various compounds, with its most common use being in the production of pharmaceuticals. BCTA is also used in the synthesis of various materials, such as polymers, dyes, and pigments.

Scientific Research Applications

3-Bromo-2-cyano-5-(trifluoromethyl)aniline is used in a variety of scientific research applications. It is used in the synthesis of various compounds, with its most common use being in the production of pharmaceuticals. 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is also used in the synthesis of various materials, such as polymers, dyes, and pigments. Additionally, 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is used as a catalyst in organic synthesis, as a reagent for the preparation of organometallic compounds, and as a reactant in the synthesis of heterocyclic compounds.

Mechanism Of Action

The mechanism of action of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is not fully understood. However, it is believed that 3-Bromo-2-cyano-5-(trifluoromethyl)aniline acts as an electron-withdrawing group, which allows for the formation of a stable intermediate in the reaction. This intermediate then undergoes a rearrangement to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline are not fully understood. However, it is believed that 3-Bromo-2-cyano-5-(trifluoromethyl)aniline may have some effect on the regulation of gene expression and on the metabolism of certain compounds. Additionally, 3-Bromo-2-cyano-5-(trifluoromethyl)aniline has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromo-2-cyano-5-(trifluoromethyl)aniline in lab experiments include its high reactivity, its low cost, and its availability in a variety of forms. Additionally, 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. The main limitation of using 3-Bromo-2-cyano-5-(trifluoromethyl)aniline in lab experiments is its toxicity, as it is classified as a hazardous substance.

Future Directions

The potential future directions for 3-Bromo-2-cyano-5-(trifluoromethyl)aniline research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the production of pharmaceuticals. Additionally, further research could be conducted to explore the potential uses of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline in the synthesis of materials, such as polymers, dyes, and pigments. Finally, further research could be conducted to explore the potential uses of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline as a catalyst in organic synthesis and as a reactant in the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-amino-6-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAYFBUABIRUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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